molecular formula C14H16N4O4 B14146370 Urea, 1,1'-vinylenebis(3-furfuryl-, (E)- CAS No. 25524-62-3

Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-

Cat. No.: B14146370
CAS No.: 25524-62-3
M. Wt: 304.30 g/mol
InChI Key: ORKYYFPFZZFPPF-AATRIKPKSA-N
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Description

Urea, 1,1’-vinylenebis(3-furfuryl-, (E)-: is a synthetic organic compound with the molecular formula C14H16N4O4 It is characterized by the presence of two furfuryl groups attached to a urea moiety through a vinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- typically involves the reaction of furfurylamine with a vinyl-containing urea derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms with different chemical properties.

    Substitution: It can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furfural derivatives, while reduction can produce furfuryl alcohol derivatives.

Scientific Research Applications

Chemistry: Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for bioactive compounds.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its ability to modulate biological pathways and its potential as a drug candidate.

Industry: In industrial applications, Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other specialty products.

Mechanism of Action

The mechanism by which Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

    Furfurylamine: A related compound with a similar furfuryl group but lacking the urea and vinyl linkages.

    Furfural: An aldehyde derivative of furfural with different chemical properties.

    Furfuryl alcohol: A reduced form of furfural with distinct reactivity.

Uniqueness: Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- stands out due to its unique combination of furfuryl, urea, and vinyl groups This structure imparts specific chemical and physical properties that differentiate it from other similar compounds

Properties

CAS No.

25524-62-3

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

1-[(E)-2-[carbamoyl-(2-methylfuran-3-yl)amino]ethenyl]-1-(2-methylfuran-3-yl)urea

InChI

InChI=1S/C14H16N4O4/c1-9-11(3-7-21-9)17(13(15)19)5-6-18(14(16)20)12-4-8-22-10(12)2/h3-8H,1-2H3,(H2,15,19)(H2,16,20)/b6-5+

InChI Key

ORKYYFPFZZFPPF-AATRIKPKSA-N

Isomeric SMILES

CC1=C(C=CO1)N(/C=C/N(C2=C(OC=C2)C)C(=O)N)C(=O)N

Canonical SMILES

CC1=C(C=CO1)N(C=CN(C2=C(OC=C2)C)C(=O)N)C(=O)N

Origin of Product

United States

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